molecular formula C6H3FN2O4 B13671023 5-Fluoro-3-nitropicolinic acid

5-Fluoro-3-nitropicolinic acid

Cat. No.: B13671023
M. Wt: 186.10 g/mol
InChI Key: NNXHXFLXYPJKLJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-nitropicolinic acid: is an organic compound with the molecular formula C₆H₃FN₂O₄ It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 3 of the pyridine ring are replaced by a fluorine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-nitropicolinic acid typically involves the nitration of 5-fluoropicolinic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 3 undergoes reduction to form amine derivatives under various conditions:

Reagents/ConditionsProductKey ObservationsReferences
H₂/Pd-C (catalytic hydrogenation)5-Fluoro-3-aminopicolinic acidSelective reduction of -NO₂ to -NH₂; preserves -F and -COOH groups.
Fe/HCl (aqueous ethanol, 80°C)5-Fluoro-3-aminopicolinic acidEfficient reduction with Fe as a low-cost reductant; yields >90% purity after HPLC.
SnCl₂/HCl5-Fluoro-3-aminopicolinic acidAcidic conditions prevent decarboxylation during reduction.

Nucleophilic Aromatic Substitution (SNAr) at Position 5

The fluorine atom at position 5 is susceptible to displacement due to electron-withdrawing effects from -NO₂ and -COOH groups:

NucleophileReagents/ConditionsProductYield/SelectivityReferences
Methoxide (NaOMe)DMF, 120°C, 12 hrs5-Methoxy-3-nitropicolinic acidModerate (50–60%)
Amines (e.g., NH₃)DMSO, 100°C, microwave irradiation5-Amino-3-nitropicolinic acidHigh selectivity (>80%)
Thiols (e.g., PhSH)K₂CO₃, DMF, 80°C5-Phenylthio-3-nitropicolinic acidLimited data available

Decarboxylation Reactions

The carboxylic acid group at position 2 can be removed under thermal or catalytic conditions:

ConditionsProductNotesReferences
Cu powder, quinoline, 200°C5-Fluoro-3-nitropyridineDecarboxylation accompanied by CO₂ release; retains -F and -NO₂.
Microwave (DMF, 180°C, 1 hr)5-Fluoro-3-nitropyridineFaster reaction with minimal side products.

Functionalization of the Carboxylic Acid Group

The -COOH group participates in esterification and amidation:

Reaction TypeReagents/ConditionsProductApplicationsReferences
EsterificationMeOH, H₂SO₄, refluxMethyl 5-fluoro-3-nitropicolinateIntermediate for further coupling
Amide FormationDCC, HOBt, R-NH₂ (e.g., ethylamine)5-Fluoro-3-nitro-N-ethylpicolinamidePharmaceutical intermediates

Cycloaddition and Difluorocarbene Insertion

Computational studies predict reactivity with difluorocarbene (CF₂):

Reaction PartnerPredicted Pathway (via SC-AFIR simulations)Key ProductComputational Yield (400 K)References
Difluorocarbene (CF₂)Formation of pyridinium ylide intermediateα,α-Difluorinated N-heterocycles30–50% (kinetically favored)
Alkenes (e.g., acrylonitrile)Three-component cycloadditionDihydroindolizine derivatives51–68% (experimental)

Competitive Side Reactions

Unstable intermediates can lead to undesired pathways:

Key Structural Insights

  • Electronic Effects : The -NO₂ group strongly deactivates the ring, directing substitutions to position 5 (-F) or para positions.

  • Steric Constraints : The -COOH group at position 2 limits access to adjacent reactive sites.

  • Computational Predictions : Kinetics-based navigation (RCMC method) identifies cycloadditions as dominant pathways over linear alkylation .

Scientific Research Applications

Chemistry: 5-Fluoro-3-nitropicolinic acid is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.

Medicine: Research is ongoing to explore the compound’s potential as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-3-nitropicolinic acid and its derivatives is not well-documented. the presence of the nitro and fluorine groups suggests that the compound may interact with biological targets through electron-withdrawing effects, influencing molecular interactions and pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Nitropicolinic acid: Similar structure but lacks the fluorine atom.

    3-Nitropicolinic acid: Similar structure but lacks the fluorine atom at position 5. It is used in various chemical syntheses and studies.

    5-Fluoropicolinic acid: Similar structure but lacks the nitro group. It is used in organic synthesis and as a precursor for other fluorinated compounds.

Uniqueness: 5-Fluoro-3-nitropicolinic acid is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C6H3FN2O4

Molecular Weight

186.10 g/mol

IUPAC Name

5-fluoro-3-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3FN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)

InChI Key

NNXHXFLXYPJKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)F

Origin of Product

United States

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